molecular formula C18H23ClN8S B2849602 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea CAS No. 898605-44-2

3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea

Cat. No.: B2849602
CAS No.: 898605-44-2
M. Wt: 418.95
InChI Key: LBIQAULXVSRSCW-UHFFFAOYSA-N
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Description

3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea is a triazine-based thiourea derivative characterized by a 1,3,5-triazine core substituted with two pyrrolidinyl groups at positions 4 and 4. The triazine ring is further functionalized with an amino group linked to a thiourea moiety, which is connected to a 4-chlorophenyl group. This structure combines electron-rich pyrrolidine rings, a sulfur-containing thiourea group, and a halogenated aromatic system, making it a candidate for applications in medicinal chemistry, particularly in antimicrobial or enzyme inhibition studies .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN8S/c19-13-5-7-14(8-6-13)20-18(28)25-24-15-21-16(26-9-1-2-10-26)23-17(22-15)27-11-3-4-12-27/h5-8H,1-4,9-12H2,(H2,20,25,28)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIQAULXVSRSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NNC(=S)NC3=CC=C(C=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazine Ring: Starting with a precursor such as cyanuric chloride, which undergoes nucleophilic substitution with pyrrolidine to form the di(pyrrolidin-1-yl)-1,3,5-triazine intermediate.

    Introduction of the Chlorophenyl Group: This step might involve a coupling reaction between the triazine intermediate and a chlorophenyl derivative.

    Formation of the Hydrazinecarbothioamide Moiety: The final step could involve the reaction of the intermediate with hydrazinecarbothioamide under specific conditions, such as reflux in an appropriate solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinecarbothioamide moiety.

    Reduction: Reduction reactions could target the triazine ring or the chlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea could have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Triazine Substituents

  • Compound V3-a (): This morpholinone-substituted triazine derivative, 4-(4-((4,6-bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)morpholin-3-one, replaces pyrrolidinyl groups with 4-chlorophenylamino substituents.
  • 1-(4-Chlorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (): This compound substitutes pyrrolidinyl groups with morpholino rings and replaces thiourea with urea. The urea linkage may weaken hydrogen-bonding interactions compared to thiourea, affecting target binding affinity. Additionally, morpholino groups enhance solubility but may reduce lipophilicity compared to pyrrolidinyl substituents .
  • 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea ():
    Though lacking a triazine core, this thiourea derivative shares the pyrrolidinyl and aromatic substituents. The trifluoromethyl groups introduce strong electron-withdrawing effects, which could enhance stability but reduce nucleophilic reactivity compared to the target compound’s 4-chlorophenyl group .

Physicochemical Properties

  • Lipophilicity: Pyrrolidinyl groups in the target compound enhance lipophilicity compared to morpholino () or hydrophilic chlorophenylamino () substituents, favoring passive diffusion across biological membranes.
  • Hydrogen-Bonding Capacity: Thiourea’s sulfur atom provides weaker hydrogen-bonding compared to urea () but stronger than biguanides (), balancing target interaction and solubility.

Tabulated Comparison of Key Features

Compound Name / ID Core Structure Substituents Functional Group Notable Properties Source
Target Compound 1,3,5-Triazine 4,6-bis(pyrrolidin-1-yl), 4-chlorophenyl Thiourea High lipophilicity, moderate H-bonding N/A
V3-a () 1,3,5-Triazine 4,6-bis(4-chlorophenylamino), morpholinone Amine Hydrophilic, antimicrobial activity
Compound 13 () 1,3,5-Triazine 4,6-dimorpholin-4-yl, 4-chlorophenyl Urea Enhanced solubility, weaker binding
Chlorhexidine dimer () Biguanide Chlorophenyl, hexyl chains Biguanide Cationic, broad-spectrum antimicrobial

Research Implications

Further studies should explore its pharmacokinetic profile and direct biological activity against pathogens or enzymes, leveraging insights from analogues like V3-f (antibacterial) and V3-h (antifungal) . Comparative syntheses with urea or morpholino variants (e.g., ) could refine structure-activity relationships.

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